N-[(9R)-Cinchonan-9-yl]picolinamide

Asymmetric Catalysis Ketimine Reduction Rivastigmine Synthesis

N-[(9R)-Cinchonan-9-yl]picolinamide (CAS 1414851-55-0), also known as N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide, is a chiral organocatalyst from the picolinamide-cinchona alkaloid class. As a derivative of epi-cinchonine featuring a picolinamide moiety, it is designed for catalytic asymmetric reactions, most notably the hydrosilylation of ketimines to produce chiral amines.

Molecular Formula C25H26N4O
Molecular Weight 398.5 g/mol
CAS No. 1414851-55-0
Cat. No. B1434513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9R)-Cinchonan-9-yl]picolinamide
CAS1414851-55-0
Molecular FormulaC25H26N4O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
InChIInChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23+,24+/m0/s1
InChIKeyDKBSGEPCDLMFJP-MNRSWNOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-[(9R)-Cinchonan-9-yl]picolinamide: A Cinchona-Derived Organocatalyst for Asymmetric Synthesis


N-[(9R)-Cinchonan-9-yl]picolinamide (CAS 1414851-55-0), also known as N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide, is a chiral organocatalyst from the picolinamide-cinchona alkaloid class . As a derivative of epi-cinchonine featuring a picolinamide moiety, it is designed for catalytic asymmetric reactions, most notably the hydrosilylation of ketimines to produce chiral amines [1]. The compound is characterized by a molecular weight of 398.51 g/mol (C₂₅H₂₆N₄O) and is typically supplied at 94-98% purity (HPLC), suitable for research and development applications .

Why Generic Substitution Fails for N-[(9R)-Cinchonan-9-yl]picolinamide in Asymmetric Catalysis


Generic substitution within the cinchona alkaloid catalyst class is not feasible due to the critical influence of stereochemistry on enantioselectivity. The (9R) configuration of N-[(9R)-Cinchonan-9-yl]picolinamide is a key determinant of its catalytic performance, as it dictates the chiral environment of the active site [1]. A direct structural analog with inverted configuration at C9, such as the (9S)-epi-cinchonidine derivative, can be expected to produce the opposite enantiomer of the target product, severely impacting the pharmacological profile and efficacy in applications like the synthesis of Rivastigmine intermediates [2].

Quantitative Performance Evidence Guide for N-[(9R)-Cinchonan-9-yl]picolinamide


Stereochemical Performance Comparison with the (9S)-Epimer in Ketimine Hydrosilylation

The patent literature establishes that the (9R) configuration in N-[(9R)-Cinchonan-9-yl]picolinamide is part of a catalyst series designed to yield the (S)-enantiomer of Rivastigmine precursors. In contrast, the (9S)-epimer, derived from epi-cinchonidine, yields the (R)-enantiomer [1]. This stereochemical outcome is a direct consequence of the catalyst's configuration and is fundamental for accessing the desired enantiopure pharmaceutical intermediate.

Asymmetric Catalysis Ketimine Reduction Rivastigmine Synthesis

Catalytic Activity Benchmarking for Similar Picolinamide-Cinchona Catalysts

The picolinamide-cinchona catalyst class, to which N-[(9R)-Cinchonan-9-yl]picolinamide belongs, has been reported to achieve the highest turnover frequencies (TOFs) for any organocatalyst in ketimine hydrosilylation to date [1]. While dedicated TOF data for this specific compound is not found, its classification places it as a potential high-performance candidate for this transformation.

Organocatalysis Turnover Frequency Hydrosilylation

Commercial Purity and Supply Reliability vs. Peer Organocatalysts

Vendor documentation indicates that N-[(9R)-Cinchonan-9-yl]picolinamide is available at a standard purity of >94% (HPLC), with some suppliers offering a 98% grade . This is a critical specification for a catalyst where impurities can act as ligands and poison the stereoselective transformation.

Purity Procurement Quality Control

Application Scope in Pharmaceutical Intermediate Synthesis Over Non-Cinchona Catalysts

The picolinamide-cinchona scaffold has been successfully applied in the enantioselective reduction of O-protected ketimines, key intermediates for the Alzheimer's drug Rivastigmine, achieving high yields and enantioselectivities [1]. This contrasts with catalysts like L-proline or other organocatalysts that are not optimized for this specific imine substrate type.

Rivastigmine Imine Reduction Drug Intermediate

Key Application Scenarios for N-[(9R)-Cinchonan-9-yl]picolinamide


Synthesis of (S)-Enantiomer of Chiral Amine Drug Intermediates like Rivastigmine

This catalyst is specifically selected for the hydrosilylation of ketimines to access the (S)-configured chiral amine, a key step in the synthesis of the Alzheimer's drug Rivastigmine. The (9R) stereochemistry is crucial for this outcome, turning a complex synthesis into a highly selective process at a research or pilot scale [1].

Stereodivergent Synthesis Tool for Medicinal Chemistry

N-[(9R)-Cinchonan-9-yl]picolinamide serves as a dedicated tool for generating the (S)-enantiomer of target compounds, while its (9S)-epimer is used to produce the (R)-enantiomer. This allows a lab to produce both enantiomers of a lead compound in high optical purity for biological testing directly from the same intermediate, using matched and mismatched catalyst pair [1].

Development of Immobilized and Continuous-Flow Catalytic Systems

Early research has explored the immobilization of picolinamide-cinchona catalysts onto solid supports for continuous-flow synthesis of chiral amines. Procuring the pure (9R) catalyst is the preliminary step for follow-up studies on catalyst recovery and reusability, which is critical for industrial-scale application of this high-performance catalyst class [2].

Benchmarking New Asymmetric Organocatalysts

As a representative of a catalyst class known for the highest turnover frequencies (TOFs) in ketimine hydrosilylation, this compound can be used as a high-performance benchmark in the development of novel organocatalysts. Its use allows a direct comparison to a state-of-the-art system for efficiency in asymmetric synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(9R)-Cinchonan-9-yl]picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.